13-Dehydroxyindaconitine: A Technical Overview of its Molecular Structure, Bioactivity, and Mechanisms of Action
13-Dehydroxyindaconitine: A Technical Overview of its Molecular Structure, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a diterpenoid alkaloid with a complex molecular architecture, isolated from plants of the Aconitum genus. This technical guide provides a comprehensive overview of its molecular formula, structure, and known biological activities. It details its antioxidant, anti-inflammatory, and potential anticancer properties, supported by available quantitative data and experimental methodologies. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Molecular Structure and Formula
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid characterized by a highly intricate hexacyclic framework.
| Property | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| IUPAC Name | (1α,6α,14α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-ol 8-acetate 4-(benzoate) |
| CAS Number | 77757-14-3 |
Chemical Identifiers:
| Type | Identifier |
| SMILES | CCN1C[C@H]2C--INVALID-LINK--(COC)OC |
| InChI | InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27?,28+,29-,30?,32+,33-,34?/m1/s1 |
Biological Activities and Quantitative Data
13-Dehydroxyindaconitine has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.
Antioxidant Activity
Diterpenoid alkaloids from Aconitum species have been reported to possess antioxidant properties. The antioxidant potential is often evaluated through their ability to scavenge free radicals and chelate metal ions.
Table 1: Summary of Antioxidant Activity Data
| Assay | Metric | Result for Related Alkaloids | Reference |
| DPPH Radical Scavenging | % Inhibition | Up to 59% inhibition by alkaloid extracts at 25 µg/ml | [1] |
| Iron/Ascorbate-induced Lipid Peroxidation | % Inhibition | ~20% reduction in damage | [1] |
| Iron/Ascorbate-induced Protein Oxidation | % Inhibition | ~76% reduction in damage | [1] |
Note: Specific IC50 values for 13-Dehydroxyindaconitine are not yet prominently available in the reviewed literature; the data presented is for related alkaloid fractions.
Anti-inflammatory Activity
Aconitine-type diterpenoid alkaloids are known to exert anti-inflammatory effects, primarily by modulating the production of pro-inflammatory cytokines.[2]
Table 2: Summary of Anti-inflammatory Activity Data
| Model | Mediator | Effect of Related Aconitum Alkaloids | Reference |
| Carrageenan-induced rat paw edema | Edema | Significant suppression of swelling | [3] |
| Histamine-induced rat paw edema | Edema | Significant suppression of swelling | [2] |
| 5-HT-induced rat paw edema | Edema | Significant suppression of swelling | [2] |
| LPS-stimulated RAW264.7 cells | TNF-α, IL-6 | Inhibition of cytokine expression | [2] |
Note: Quantitative data for 13-Dehydroxyindaconitine's anti-inflammatory activity requires further investigation.
Anticancer Activity
The cytotoxic potential of 13-Dehydroxyindaconitine and related alkaloids is an emerging area of research.
Table 3: Summary of Anticancer Activity Data for a Related Compound (13-S-hydroxyoctadecadienoic acid)
| Cell Line | Activity | Mechanism | Reference |
| MCF-7 (Breast Cancer) | Inhibition of cell growth | Cell cycle arrest and induction of apoptosis | [4] |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell growth | Cell cycle arrest and induction of apoptosis | [4] |
Note: Specific IC50 values for 13-Dehydroxyindaconitine against various cancer cell lines are a key area for future research.
Experimental Protocols
The following sections outline generalized experimental methodologies for assessing the biological activities of compounds like 13-Dehydroxyindaconitine.
Antioxidant Activity Assays
This assay is based on the reduction of the stable DPPH radical.
-
A stock solution of 13-Dehydroxyindaconitine is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Serial dilutions of the compound are made to obtain a range of concentrations.
-
A solution of DPPH in methanol is prepared.
-
The test compound solutions are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.[5]
This assay measures the ability of a compound to chelate ferrous ions.
-
The test compound is mixed with a solution of ferrous chloride.
-
The reaction is initiated by the addition of ferrozine.
-
The mixture is shaken and incubated at room temperature.
-
The absorbance of the iron(II)-ferrozine complex is measured at approximately 562 nm.
-
The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated as a measure of chelating activity.
Anti-inflammatory Activity Assay
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compound (13-Dehydroxyindaconitine) is administered orally or intraperitoneally at various doses.
-
After a specific period, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal.
-
The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[3]
Anticancer Activity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of 13-Dehydroxyindaconitine and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (around 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by 13-Dehydroxyindaconitine are still under investigation. However, based on the activities of related diterpenoid alkaloids, several pathways are of significant interest.
Anti-inflammatory Mechanism
Aconitine-type alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of this pathway would lead to a downstream reduction in the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Anticancer Mechanism
The induction of apoptosis , or programmed cell death, is a common mechanism for anticancer agents. This can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: Overview of intrinsic and extrinsic apoptotic pathways.
Conclusion and Future Directions
13-Dehydroxyindaconitine is a promising natural product with demonstrated antioxidant and potential anti-inflammatory and anticancer activities. Further research is warranted to:
-
Elucidate its precise mechanisms of action and identify its molecular targets.
-
Obtain robust quantitative data (e.g., IC50 values) for its various biological activities.
-
Conduct in vivo studies to validate its therapeutic potential.
-
Explore its structure-activity relationships to guide the synthesis of more potent and selective analogs.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. wjpmr.com [wjpmr.com]
- 4. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
